molecular formula C18H20N4O2 B2698668 N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide CAS No. 1705312-29-3

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide

Cat. No.: B2698668
CAS No.: 1705312-29-3
M. Wt: 324.384
InChI Key: IMPFOSUTOBOPPT-UHFFFAOYSA-N
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Description

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a tetrahydropyran ring, a pyrazole ring, and an indole carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide is unique due to its combination of a tetrahydropyran ring, a pyrazole ring, and an indole carboxamide. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-indole-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising an indole moiety linked to a pyrazole and an oxan group. The presence of these heterocycles suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological activities, including antibacterial, anticancer, and enzyme inhibition properties. The following sections detail specific activities associated with this compound.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing the pyrazole moiety. For instance, derivatives targeting the MurA enzyme, crucial for bacterial cell wall synthesis, have shown significant inhibitory effects.

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget EnzymeIC50 (µM)Activity
Compound AMurA2.14Strong
Compound BMurA0.63Very Strong
This compoundMurATBDTBD

Note: TBD = To Be Determined based on ongoing studies.

Anticancer Properties

Compounds similar to this compound have been investigated for their anticancer potential. The indole structure is known for its ability to interact with various receptors involved in cancer progression.

Case Study: Indole Derivatives in Cancer Therapy

In a study investigating indole derivatives, several compounds were found to inhibit tumor growth in vitro and in vivo models. The mechanisms included apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE) and urease. These enzymes are significant targets in treating conditions like Alzheimer's disease and certain infections.

Table 2: Enzyme Inhibition Data

CompoundEnzymeIC50 (µM)Inhibition Type
Compound CAChE5.67Competitive
Compound DUrease1.21Non-competitive
This compoundTBDTBD

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may effectively bind to active sites of target enzymes due to its structural features.

Key Findings from Docking Studies:

  • Binding Affinity : High binding affinity observed with MurA enzyme.
  • Interactions : Hydrogen bonding and hydrophobic interactions play a crucial role in binding stability.

Properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-18(16-10-19-17-4-2-1-3-15(16)17)21-14-9-20-22(12-14)11-13-5-7-24-8-6-13/h1-4,9-10,12-13,19H,5-8,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPFOSUTOBOPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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